![molecular formula C25H25N5O2 B2590204 2-[1-(1,3-benzoxazol-2-il)pirrolidin-2-carbonil]-4-(1-metil-1H-pirazol-4-il)-1,2,3,4-tetrahidroisoquinolina CAS No. 2308011-18-7](/img/structure/B2590204.png)
2-[1-(1,3-benzoxazol-2-il)pirrolidin-2-carbonil]-4-(1-metil-1H-pirazol-4-il)-1,2,3,4-tetrahidroisoquinolina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(1,3-benzoxazol-2-yl)pyrrolidine-2-carbonyl]-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that features a unique combination of heterocyclic structures. This compound is notable for its potential applications in medicinal chemistry due to its diverse biological activities. The presence of benzoxazole, pyrrolidine, pyrazole, and tetrahydroisoquinoline moieties within a single molecule makes it an interesting subject for research in various scientific fields.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: Due to its complex structure, it may exhibit various pharmacological activities such as anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: The compound can be used to study the interactions between different heterocyclic moieties and biological targets.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(1,3-benzoxazol-2-yl)pyrrolidine-2-carbonyl]-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. The general synthetic route includes:
Formation of the Benzoxazole Moiety: This can be achieved by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative.
Synthesis of Pyrrolidine Derivative: The pyrrolidine ring can be synthesized through the reaction of a suitable amine with a diketone.
Coupling Reactions: The benzoxazole and pyrrolidine derivatives are then coupled using a carbonylation reaction to form the intermediate compound.
Formation of Pyrazole Moiety: The pyrazole ring is synthesized by the reaction of hydrazine with a 1,3-diketone.
Final Coupling: The intermediate compounds are then coupled under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and tetrahydroisoquinoline moieties.
Reduction: Reduction reactions can occur at the carbonyl group and other reactive sites within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can take place, especially at the benzoxazole and pyrazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole and pyrazole moieties may interact with active sites of enzymes, inhibiting their activity. The tetrahydroisoquinoline structure may also play a role in binding to receptors, modulating their function.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1H-benzimidazol-2-yl)pyrrolidine derivatives
- 4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline derivatives
- 1-(1,3-benzoxazol-2-yl)pyrrolidine derivatives
Uniqueness
The uniqueness of 2-[1-(1,3-benzoxazol-2-yl)pyrrolidine-2-carbonyl]-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline lies in its combination of multiple heterocyclic rings within a single molecule. This structural complexity may result in unique biological activities and interactions that are not observed in simpler compounds.
Actividad Biológica
The compound 2-[1-(1,3-benzoxazol-2-yl)pyrrolidine-2-carbonyl]-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline (hereafter referred to as Compound A ) has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure and Properties
Molecular Formula : C15H14N4O3
Molecular Weight : 298.30 g/mol
CAS Number : 2097866-19-6
The structure of Compound A features a complex arrangement of heterocyclic rings that contribute to its biological activity. The presence of the benzoxazole and pyrazole moieties is particularly significant as they are often associated with various pharmacological effects.
Property | Value |
---|---|
CAS Number | 2097866-19-6 |
Molecular Formula | C15H14N4O3 |
Molecular Weight | 298.30 g/mol |
Antimicrobial Activity
Recent studies have indicated that Compound A exhibits antimicrobial properties , particularly against certain fungal pathogens. The benzoxazole and pyrazole components are believed to enhance its efficacy against these microorganisms. Research has shown that derivatives of similar structures possess antifungal activity, suggesting a potential for Compound A in treating fungal infections.
Anticancer Activity
Compound A also shows promise in the field of oncology . Preliminary studies have demonstrated its ability to inhibit cancer cell proliferation in various cancer cell lines. For instance, it has been observed to reduce mTORC1 activity and increase autophagy in pancreatic cancer cells (MIA PaCa-2), indicating a potential mechanism for its anticancer effects .
Case Study: MIA PaCa-2 Cells
In a study focused on pancreatic cancer cells:
- EC50 Value : Compound A exhibited an EC50 value of approximately 10 μM.
- Mechanism : It was found to disrupt autophagic flux while increasing basal autophagy levels.
These findings suggest that Compound A could serve as a lead compound for further development into an anticancer agent with unique mechanisms of action .
Structure-Activity Relationship (SAR)
The structural complexity of Compound A allows for a rich exploration of its structure-activity relationships (SAR) . The combination of the benzoxazole and pyrazole rings with the tetrahydroisoquinoline backbone may lead to unique interactions with biological targets, enhancing its pharmacological profile.
Pharmacological Profile
The pharmacological profile of Compound A is characterized by:
- Antimicrobial Activity : Effective against specific fungal strains.
- Anticancer Activity : Inhibits cell proliferation and modulates autophagy in cancer cells.
- Potential for Further Development : The unique structure suggests opportunities for modifications that could enhance efficacy or reduce toxicity.
Propiedades
IUPAC Name |
[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O2/c1-28-14-18(13-26-28)20-16-29(15-17-7-2-3-8-19(17)20)24(31)22-10-6-12-30(22)25-27-21-9-4-5-11-23(21)32-25/h2-5,7-9,11,13-14,20,22H,6,10,12,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGUKLXDNNHYBKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)C4CCCN4C5=NC6=CC=CC=C6O5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.